6-Chloro-2,3-difluorobenzenesulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2,3-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)5(9)6(3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAZCHPZKNTWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280707 | |
| Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-20-6 | |
| Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step-by-step process:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. | Preparation of chlorofluorobenzene precursor | Commercially available or synthesized via halogenation of benzene derivatives | Ensures the presence of chlorine and fluorine substituents at desired positions |
| 2. | Electrophilic aromatic sulfonation | Fuming sulfuric acid or oleum, at controlled temperature (~0°C to 50°C) | Introduces sulfonic acid group (-SO₃H) onto the aromatic ring |
| 3. | Conversion to sulfonyl chloride | Thionyl chloride (SOCl₂), reflux | Converts sulfonic acid to sulfonyl chloride, facilitating subsequent amination |
| 4. | Amination to sulfonamide | Ammonia or primary amines, in the presence of base (e.g., pyridine) | Forms sulfonamide linkage, yielding the sulfonamide core |
Direct Nucleophilic Substitution on Activated Aromatic Rings
Overview:
This method involves nucleophilic displacement of suitable leaving groups (e.g., halogens) on activated aromatic rings with sulfonamide groups.
Procedure:
- Starting with 2,3-difluorochlorobenzene derivatives, selective substitution at the fluorine positions can be achieved via nucleophilic aromatic substitution (S_NAr) using ammonia or sulfonamide nucleophiles under elevated temperatures.
| Reagents & Conditions | Notes |
|---|---|
| Elevated temperature (150–200°C), polar aprotic solvents (e.g., DMSO, DMF) | Promotes S_NAr, especially on electron-deficient aromatic rings |
| Nucleophile: Sulfonamide anion | Generated in situ using bases like sodium hydride or potassium tert-butoxide |
- High regioselectivity for fluorine substitution due to their activating effect on the aromatic ring.
Multistep Synthesis via Aromatic Halogenation and Functionalization
- Step 1: Halogenate benzene to introduce chlorine and fluorine substituents at desired positions.
- Step 2: Convert halogenated intermediates to sulfonyl chlorides.
- Step 3: React with ammonia or primary amines to form sulfonamides.
Benzene → Chlorination & Fluorination → Sulfonation → Sulfonyl Chloride Formation → Sulfonamide Formation
- Chlorination: Cl₂, FeCl₃ catalyst, controlled temperature
- Fluorination: Electrophilic fluorination reagents (e.g., Selectfluor)
- Sulfonation: SO₃ or oleum, followed by conversion to sulfonyl chloride
Research-Driven Method: Multi-Step Synthesis with Modern Cross-Coupling
Recent advances involve cross-coupling reactions such as Suzuki-Miyaura to attach aryl groups onto heterocyclic cores, followed by sulfonamide formation.
Example:
- Synthesize a fluorinated chlorobenzene derivative with a suitable leaving group.
- Use palladium-catalyzed coupling to introduce the difluorophenyl group.
- Convert the halogen to sulfonyl chloride, then to sulfonamide.
Relevance:
This method allows precise control over substitution patterns and is compatible with complex molecule synthesis.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include substituted benzenesulfonamides with various functional groups.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
6-Chloro-2,3-difluorobenzenesulfonamide has the molecular formula . Its structure features a sulfonamide group attached to a benzene ring with chlorine and fluorine substituents, which influence its reactivity and interactions with biological targets.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
- Reactivity : It can undergo nucleophilic substitution reactions, oxidation, and reduction processes. These reactions enable the formation of various derivatives that are valuable in chemical research.
Biology
- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action involves interactions with enzymes and receptors, influencing biochemical pathways .
- Targeting Enzymes : The sulfonamide group can form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting their activity. This property makes it a candidate for drug development targeting specific diseases.
Medicine
- Drug Development : The compound is investigated as a drug candidate or precursor for active pharmaceutical ingredients (APIs). Its unique chemical properties enhance its potential as a therapeutic agent .
- Clinical Applications : Studies have shown its effectiveness in modulating biological targets such as carbonic anhydrase, which plays a critical role in various physiological processes .
Industrial Applications
- Specialty Chemicals Production : In industry, this compound is used in the production of specialty chemicals including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Data Table of Applications
| Application Area | Description | Key Properties |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactivity |
| Biology | Antimicrobial and anticancer properties | Enzyme inhibition |
| Medicine | Drug candidate for therapeutic use | Target-specific interactions |
| Industry | Production of specialty chemicals | Stability and reactivity |
Case Study 1: Antimicrobial Properties
Research conducted on the antimicrobial activity of this compound demonstrated significant inhibitory effects against various bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Drug Development
A recent study focused on synthesizing derivatives of this compound to enhance its efficacy against specific cancer cell lines. The modifications aimed to improve binding affinity to targeted receptors involved in tumor growth.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluorobenzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The chlorine and fluorine substituents can enhance the compound’s binding affinity and selectivity for specific molecular targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Key Properties :
- Lipophilicity: Fluorine substituents may increase membrane permeability compared to non-fluorinated analogs .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural features of 6-chloro-2,3-difluorobenzenesulfonamide with related sulfonamide derivatives:
| Compound Name | Substituents | Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | Cl (position 6), F (positions 2,3) | Sulfonamide | 227.62 | 1208077-20-6 |
| Chlorosulfuron | Cl (position 2), triazine-methoxy group | Sulfonamide, urea, triazine | 357.76 | 76341-69-0 |
| 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid | Cl (positions 2,6), dichlorobenzene | Sulfonamide, carboxylic acid | 410.06 | Not provided |
| 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzal chloride | Cl, F, trifluoromethyl | Benzaldehyde, chloride | 305.54 | Not provided |
Key Observations :
Physicochemical Properties
| Property | This compound | Chlorosulfuron | 2-Chloro-6-(2,3-dichloro)benzoic acid |
|---|---|---|---|
| Polarity | High (Cl, F, SO₂NH₂) | Moderate | Very high (SO₂NH₂, COOH) |
| Lipophilicity (LogP) | Estimated ~1.8–2.2 | ~2.5 | ~1.0 (ionized COOH at physiological pH) |
| Solubility | Low in water, moderate in DMSO | Low in water | High in polar solvents |
Fluorine Impact :
- The F atoms in this compound enhance metabolic stability and membrane penetration compared to non-fluorinated sulfonamides .
Biological Activity
6-Chloro-2,3-difluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H5ClF2N2O2S
- Molecular Weight : 228.64 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is critical for its biological activity, particularly in antimicrobial applications.
The mechanism of action of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound competes with natural substrates, leading to disrupted folate production and subsequent inhibition of bacterial growth.
Additionally, the presence of chlorine and fluorine substituents enhances the compound's binding affinity to various biological targets, potentially modulating multiple biochemical pathways.
Biological Activities
Research indicates that this compound exhibits a wide range of biological activities:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various pathogens due to its inhibition of DHPS. This makes it a potential candidate for treating bacterial infections.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this sulfonamide may also contribute to reducing inflammation in various conditions.
- Anticancer Potential : Preliminary studies indicate that it may possess anticancer activity, although more research is needed to establish its efficacy in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth by targeting dihydropteroate synthase (DHPS) | |
| Anti-inflammatory | Potential to reduce inflammation based on structural analogs | |
| Anticancer | Preliminary evidence suggests potential anticancer properties | |
| Other Activities | May exhibit analgesic, antihypertensive, and anticonvulsant effects |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.
Q & A
Basic: What synthetic methodologies are commonly employed for 6-Chloro-2,3-difluorobenzenesulfonamide?
Answer:
The synthesis typically involves sequential halogenation and sulfonamide formation. A validated approach includes:
Halogenation : Starting with a substituted benzene ring, regioselective chlorination and fluorination are achieved using reagents like Cl₂ (for chlorination) and DAST (diethylaminosulfur trifluoride) for fluorination.
Sulfonation : The intermediate is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation : Reaction with ammonia or amines forms the sulfonamide moiety.
For example, analogous routes are used in synthesizing 6-chloro-2,3-naphthalic anhydride derivatives (Scheme 2 in ) and sulfonamido benzoic acids ( ). Key challenges include controlling regioselectivity and minimizing side reactions. Purity is confirmed via GC (>95% in ) or HPLC.
Advanced: How can regioselectivity challenges in fluorination be addressed during synthesis?
Answer:
Regioselectivity in fluorination is influenced by:
- Catalysts : Use of Lewis acids (e.g., BF₃) to direct fluorine substitution.
- Temperature : Lower temperatures (e.g., -78°C) favor controlled fluorination.
- Protecting Groups : Temporary blocking of reactive sites (e.g., using trimethylsilyl groups).
For example, 6-chloro-2,3-difluorobenzaldehyde () may require similar optimization. Advanced characterization (e.g., X-ray crystallography in ) helps validate regiochemistry.
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., coupling constants for fluorine atoms).
- Mass Spectrometry : High-resolution MS to verify molecular weight.
- X-ray Crystallography : Definitive proof of regiochemistry (as in for sulfonamido benzoic acid).
- HPLC : Assess purity (>95% as in ).
Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Answer:
Contradictions arise from dynamic effects or overlapping signals. Solutions include:
- 2D NMR : COSY and NOESY to resolve coupling networks.
- Variable-Temperature NMR : Suppress dynamic effects (e.g., rotamers).
- Computational Modeling : DFT calculations to predict chemical shifts (as applied in for fluorinated benzenesulfonamides).
Cross-validation with X-ray data ( ) is critical.
Basic: What are the primary research applications of this compound?
Answer:
- Enzyme Inhibition : Sulfonamide derivatives are explored as inhibitors (e.g., SIRT1 inhibition in ).
- Material Science : Fluorinated sulfonamides are precursors for OLEDs ( ).
- Pharmaceutical Probes : Structural analogs (e.g., 6-chloro-2,3-diaminotoluene in ) are used in drug discovery.
Advanced: How to design bioactivity assays for this compound?
Answer:
Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
In Vitro Assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure binding affinity.
Cell-Based Models : Culture systems (e.g., ovarian strips in ) to assess cytotoxicity or bioactivity.
Control Experiments : Include structurally similar inactive analogs to validate specificity.
Basic: What purification methods ensure high yields of the final product?
Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures).
- Distillation : For intermediates like benzaldehyde derivatives (bp 92°C at 10 mm Hg in ).
Advanced: How to address discrepancies in bioactivity data across studies?
Answer:
- Dose-Response Analysis : Ensure linearity in activity curves (e.g., 10 µM EX-527 in ).
- Replicate Experiments : Use ≥3 biological replicates to assess variability.
- Meta-Analysis : Compare with structurally related compounds (e.g., perfluorinated sulfonic acids in ).
Documentation of solvent, temperature, and assay conditions is critical ( ).
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats (due to sulfonamide reactivity).
- Ventilation : Use fume hoods during synthesis (as noted in for fluorinated compounds).
- Storage : Inert atmosphere to prevent hydrolysis (similar to 6-chloro-2,3-dihydrobenzofuran in ).
Advanced: How to optimize solubility for in vivo studies?
Answer:
- Co-Solvents : Use DMSO or cyclodextrins for aqueous solubility.
- Salt Formation : Convert to sodium or ammonium salts (e.g., sulfonate salts in ).
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for enhanced bioavailability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
